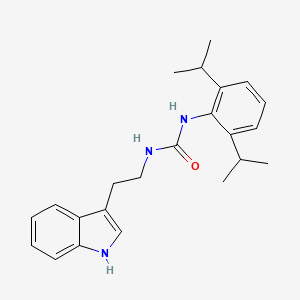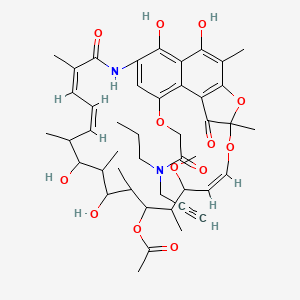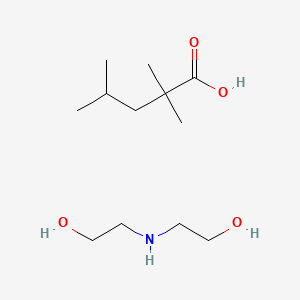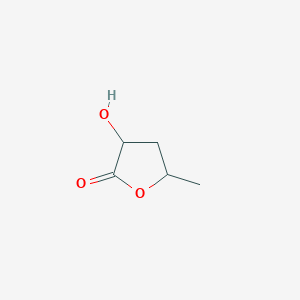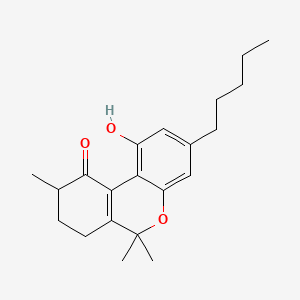
8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one” is a synthetic organic compound that belongs to the class of dibenzopyrans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one” typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo a series of reactions including alkylation, cyclization, and hydroxylation. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one” can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of “8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one” involves its interaction with specific molecular targets and pathways. The hydroxyl group and aromatic rings may play a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6,9-Trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one
- 8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one derivatives
Uniqueness
“this compound” is unique due to its specific structural features, such as the hydroxyl group and the pentyl side chain. These features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
56154-60-0 |
|---|---|
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-hydroxy-6,6,9-trimethyl-3-pentyl-8,9-dihydro-7H-benzo[c]chromen-10-one |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-13,22H,5-10H2,1-4H3 |
Clave InChI |
UEFGHYCIOXYTOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(=O)C(CC3)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


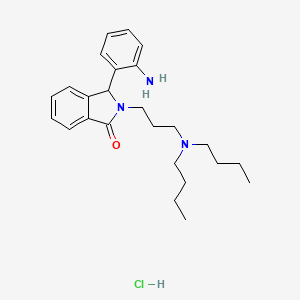
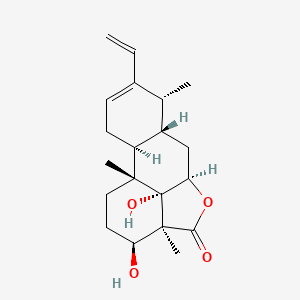

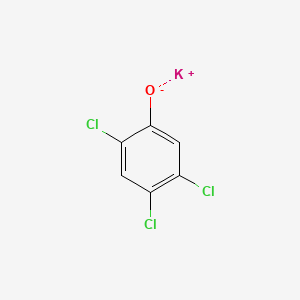
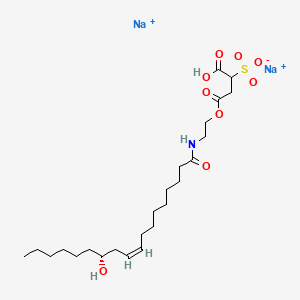
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
